2,6-difluoro-N-hydroxybenzamide

Overview

Description

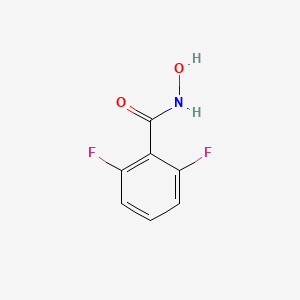

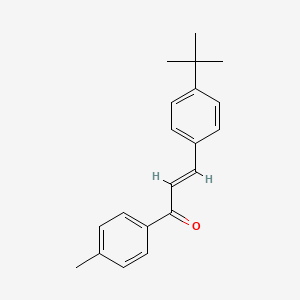

2,6-Difluoro-N-hydroxybenzamide is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzamide, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a hydroxyl group is attached to the amide nitrogen.

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-hydroxybenzamide is the protein FtsZ . FtsZ is a key player in the bacterial cell division process . It is ubiquitously expressed and has homology to eukaryotic β-tubulin .

Mode of Action

This compound interacts with FtsZ through allosteric inhibition . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring of the compound and several key residues of the allosteric pocket . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to bacterial cell division. By inhibiting FtsZ, the compound interferes with the bacterial cell division cycle . This leads to cell filamentation and lysis .

Result of Action

The result of the action of this compound is the inhibition of bacterial cell division, leading to cell filamentation and lysis . This makes the compound a potential antibacterial agent, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-N-hydroxybenzamide has been found to interact with the protein FtsZ, which plays a crucial role in bacterial cell division . The compound forms strong hydrophobic interactions with several key residues of the allosteric pocket of FtsZ .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with FtsZ. By binding to this protein, the compound can potentially influence cell division processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to FtsZ. The compound’s non-planar conformation allows it to form strong hydrophobic interactions with key residues of FtsZ’s allosteric pocket . This binding can influence the activity of FtsZ, potentially affecting bacterial cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-hydroxybenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the reactants .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of fluorine atoms.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,6-Difluoro-N-hydroxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2,6-Difluorobenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Methoxybenzamide: Contains a methoxy group instead of fluorine atoms, resulting in different chemical and biological properties.

2,6-Difluoro-3-methoxybenzamide: Combines the features of both fluorine and methoxy groups, showing enhanced biological activity.

Uniqueness

2,6-Difluoro-N-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The fluorine atoms increase the compound’s stability and lipophilicity, while the hydroxyl group enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets .

Properties

IUPAC Name |

2,6-difluoro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-1-3-5(9)6(4)7(11)10-12/h1-3,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWZJXDUFYFNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3093960.png)

![2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3093963.png)

![N-(2,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3093969.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3093975.png)

![CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE](/img/structure/B3094014.png)

![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)

![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)